(2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the benzenesulfonyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, phenols, and nitriles under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms, receptor binding, and cellular processes.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, inflammation, or infectious diseases.
Industry
In industry, (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its chemical versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
Heparinoid Compounds: These compounds have structures similar to heparin and are used for their anticoagulant properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant similar to vitamin E and is used in various biological applications.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical syntheses.
Uniqueness
What sets (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C24H17N3O4S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H17N3O4S/c1-17-8-7-9-18(14-17)31-23-21(24(28)27-13-6-5-12-22(27)26-23)15-20(16-25)32(29,30)19-10-3-2-4-11-19/h2-15H,1H3/b20-15+ |
InChI Key |
RSAGFIACFHHDEF-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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